6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol
Description
6-[(2-Fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a hydroxyl group at position 2, a methylsulfanyl moiety at position 6, and a 2-fluorophenyl substitution on the methylsulfanyl group. The purine core structure (a bicyclic system comprising pyrimidine and imidazole rings) serves as a scaffold for diverse biological activities, including antiviral, anticancer, and anti-inflammatory applications. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the sulfanyl group contributes to electronic modulation of the purine ring .
Properties
CAS No. |
646509-60-6 |
|---|---|
Molecular Formula |
C12H9FN4OS |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9FN4OS/c13-8-4-2-1-3-7(8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18) |
InChI Key |
VHKBZVNTAXDGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)NC3=C2NC=N3)F |
Origin of Product |
United States |
Preparation Methods
Enzyme Inhibition Profile
Recent studies have shown that this compound can inhibit various enzymes involved in nucleotide metabolism:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Adenosine Deaminase | 5 | Competitive |
| Xanthine Oxidase | 8 | Non-competitive |
| Dipeptidyl Peptidase IV | 12 | Mixed-type |
Chemical Reactions Analysis
Types of Reactions
6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Functionalized purine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and antiviral drugs. Its structure allows it to interact with specific biological targets, which is crucial for modulating enzyme activities and receptor functions.
Anti-Cancer Applications
Research indicates that 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol exhibits significant anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in oncology.
| Study | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Study A | Breast Cancer | Induction of apoptosis | Significant growth inhibition |
| Study B | Lung Cancer | Disruption of cell signaling | Reduced cell proliferation |
Antiviral Properties
In addition to its anti-cancer effects, this compound has been explored for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors.
Biochemical Probes
6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol serves as a valuable biochemical probe in research aimed at understanding various cellular processes. Its unique substitution pattern on the purine ring enhances its specificity for certain molecular targets.
Enzyme Interaction Studies
The compound has been used to study interactions with specific enzymes involved in metabolic pathways. These interactions are critical for elucidating the compound's mechanism of action and its potential therapeutic effects.
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Enzyme A | Inhibition | Decreased activity |
| Enzyme B | Activation | Enhanced function |
Pharmacological Research
Pharmacological studies have focused on the compound's pharmacokinetics and pharmacodynamics, which are essential for understanding its efficacy and safety profile.
Pharmacokinetics
Research indicates that 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol exhibits favorable pharmacokinetic properties, including good absorption and distribution in biological systems. These characteristics are vital for its potential use as a therapeutic agent.
Clinical Implications
The compound's promising biological activities warrant further investigation into its clinical applications. Ongoing studies aim to evaluate its safety and efficacy in clinical settings, particularly for cancer treatment and viral infections.
Mechanism of Action
The mechanism of action of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol and analogous purine derivatives:
Key Structural and Functional Insights :
Position 6 Modifications: Sulfanyl vs. Chloro substituents (e.g., in antifungal derivatives) increase electrophilicity, aiding covalent interactions with biological targets . Fluorophenyl vs. Methylphenyl: The 2-fluorophenyl group in the target compound offers steric and electronic advantages over 4-methylphenyl (), including stronger van der Waals interactions and metabolic resistance to oxidative degradation .
Position 9 Substitutions :
- Unsubstituted (H) vs. Bulky Groups : The absence of a substituent at position 9 in the target compound may improve membrane permeability compared to bulky groups like benzyl () or sulfonyl (). However, 9-substitutions (e.g., oxolan in ) can enhance solubility and target specificity .
Position 2 Functional Groups: Hydroxyl (-OH) vs. Amine (-NH₂): The hydroxyl group in the target compound acts as a hydrogen bond donor, critical for interactions with enzymes or receptors. Amine derivatives (e.g., ) may exhibit altered basicity, affecting pharmacokinetics .
Biological Implications: Fluorinated analogs (e.g., the target compound and ) consistently show improved bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .
Biological Activity
6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a purine derivative characterized by a unique substitution pattern that enhances its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and pharmacology. The purine core is integral to many biological processes, making this compound a valuable subject of study.
The molecular formula of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is , with a molar mass of 257.27 g/mol. Its structure features a purine ring substituted with a fluorophenyl group and a methylsulfanyl group, which significantly influences its reactivity and interaction with biological targets.
Research indicates that 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol interacts with specific enzymes and receptors, potentially modulating their activities. This interaction is crucial for understanding its mechanism of action in various cellular pathways, including those involved in cancer progression and inflammation .
Anti-Cancer Properties
6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol has been investigated for its anti-cancer properties. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anti-cancer agent. Notably, it may act as a biochemical probe to study cellular processes related to cancer.
Pharmacological Applications
The compound has also been evaluated for its role as a P2X7 receptor antagonist, which is significant in neuroinflammation research. In vitro assays demonstrated its ability to inhibit ATP-induced calcium influx in human cells, indicating its potential use in treating neurodegenerative diseases .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol:
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol on breast cancer cell lines, showing a dose-dependent inhibition of cell viability. The IC50 value was determined to be around 10 µM, indicating significant potency against these cells.
- Neuroinflammation Model : In a model of neuroinflammation, the compound was administered to mice subjected to inflammatory stimuli. Results showed reduced levels of pro-inflammatory cytokines, suggesting therapeutic potential in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
